

Toxicity profile of 4-Epianhydrotetracycline hydrochloride in vitro

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Compound of Interest

Compound Name: 4-Epianhydrotetracycline
hydrochloride

Cat. No.: B607253

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An in-depth technical guide on the in vitro toxicity profile of **4-Epianhydrotetracycline hydrochloride**.

Introduction

4-Epianhydrotetracycline hydrochloride (EATC) is a primary degradation product of the broad-spectrum antibiotic tetracycline.[1][2] Its formation occurs when tetracycline is exposed to acidic conditions, moisture, and elevated temperatures, leading to epimerization and dehydration.[2] Although often considered an impurity in pharmaceutical preparations, EATC is biologically active and is believed to be a significant contributor to the toxicity associated with aged or improperly stored tetracycline products.[1] Some studies suggest its toxicity can be substantially higher than that of the parent compound, depending on the biological system under investigation.[1]

This technical guide provides a comprehensive overview of the available data on the toxicity profile of **4-Epianhydrotetracycline hydrochloride**, with a focus on in vitro and analogous embryotoxicity studies. It summarizes quantitative toxicity data, details relevant experimental protocols, and explores the underlying mechanisms of its toxic action, particularly its effects on mitochondrial function and the induction of oxidative stress.

Quantitative Toxicity Data

While comprehensive in vitro cytotoxicity data (e.g., IC50 values) on a wide range of mammalian cell lines are not readily available in published literature, studies on embryonic models provide critical quantitative insights into the potent toxicity of EATC. These models serve as valuable systems for assessing developmental and acute toxicity.

Organism	Endpoint	Concentration / Dose	Exposure Time	Finding	Reference
Zebrafish Embryo	Lethal Concentration (LC50)	29.13 mg/L	96 hours	Induces lethal effects.	[3]
Zebrafish Embryo	Effective Concentration (EC50)	8.57 mg/L	96 hours	Causes embryonic malformation.	[3]
Zebrafish Embryo	Apoptosis	20.0 mg/L	96 hours	Induced apoptosis in 66.67% of embryos.	[3][4]
Chick Embryo	Lethal Dose (LD50)	-	-	LD50 was 4.8 times lower than that of tetracycline hydrochloride.	[5]
Chick Embryo	Survival Rate	100 µg/embryo	To hatching	Resulted in a 12% survival rate, equivalent to 1000 µg/embryo of tetracycline.	[5]

Mechanisms of Toxicity

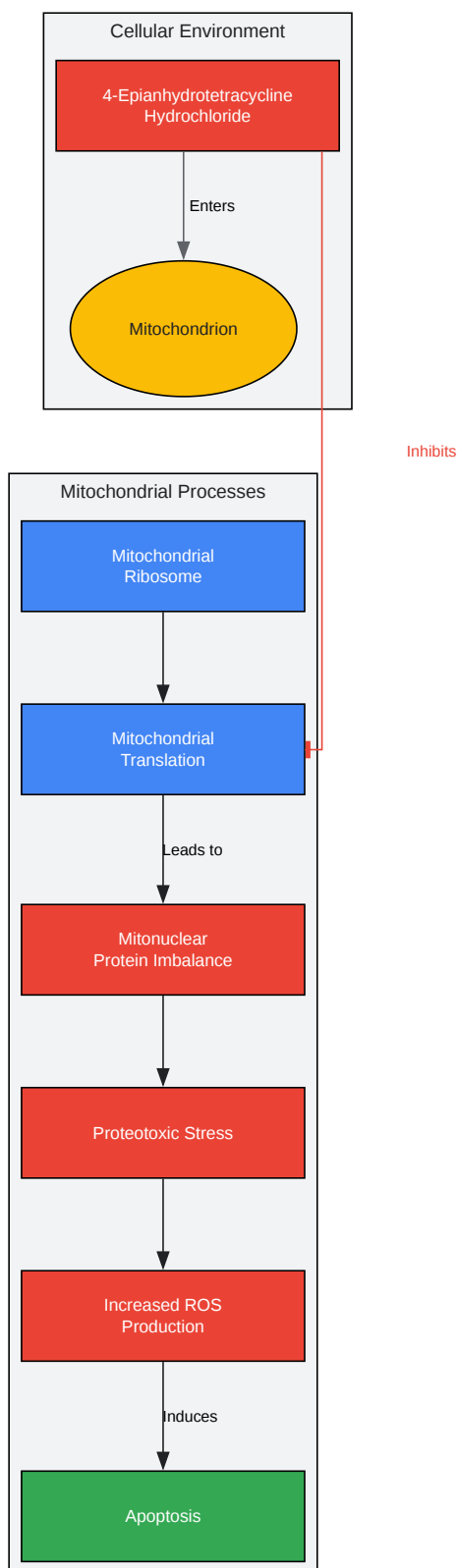
The toxic effects of **4-Epianhydrotetracycline hydrochloride** appear to be multifactorial, primarily revolving around the induction of oxidative stress and apoptosis, with strong indications of underlying mitochondrial dysfunction.

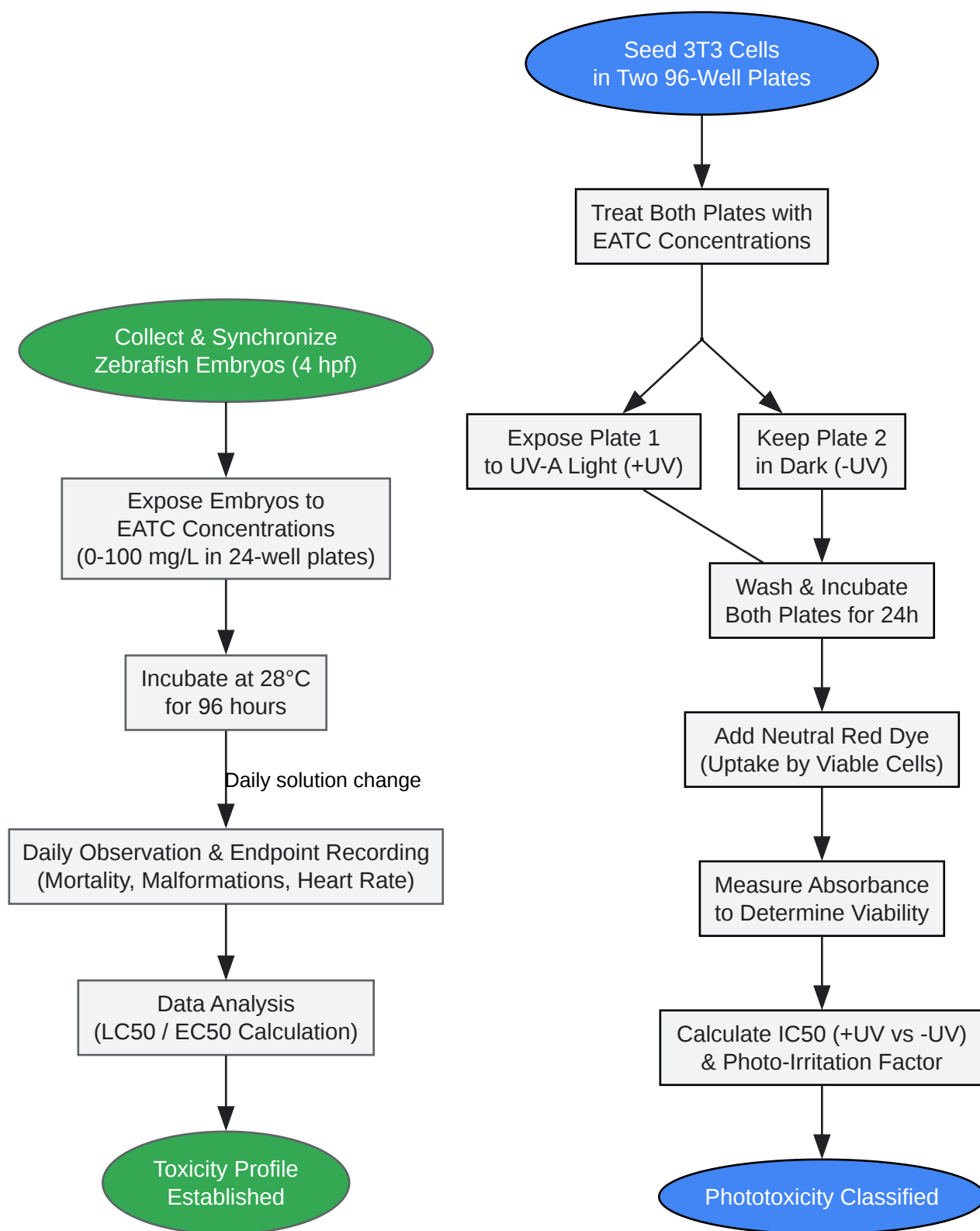
Oxidative Stress and Apoptosis

Exposure to EATC has been shown to disrupt the cellular redox balance. In zebrafish embryos, treatment significantly elevates levels of Reactive Oxygen Species (ROS).[3] This increase in ROS leads to subsequent oxidative damage to cellular macromolecules, as evidenced by higher concentrations of malondialdehyde (MDA), a marker of lipid peroxidation, and protein carbonyl (PC) content, a marker of protein oxidation.[3] The substantial oxidative stress culminates in the activation of programmed cell death pathways, leading to a dose-dependent increase in apoptosis.[3][4]

Mitochondrial Dysfunction

While direct studies on EATC's effect on isolated mitochondria are scarce, the broader class of tetracyclines is known to impair mitochondrial function.[6] The mechanism is thought to stem from the evolutionary link between mitochondria and bacteria. Tetracyclines can inhibit mitochondrial ribosomes, disrupting the translation of mtDNA-encoded proteins that are essential for the oxidative phosphorylation (OXPHOS) system.[6] This leads to a "mitonuclear protein imbalance," causing severe proteotoxic stress within the mitochondria.[6] Such dysfunction is a major source of endogenous ROS production and can trigger the intrinsic apoptotic pathway.[7][8] This proposed mechanism provides a strong biological basis for the oxidative stress and apoptosis observed upon EATC exposure.





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